molecular formula C20H31O3- B1263074 (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

Cat. No. B1263074
M. Wt: 319.5 g/mol
InChI Key: JSFATNQSLKRBCI-VAEKSGALSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

15(S)-HETE(1-) is a polyunsaturated hydroxy fatty acid anion that is the conjugate base of 15(S)-HETE. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a 15(S)-HETE.

Scientific Research Applications

Vascular Effects of Eicosanoids

Recent Developments on the Vascular Effects of 20-Hydroxyeicosatetraenoic Acid
A potent vasoactive eicosanoid, 20-Hydroxyeicosatetraenoic acid (20-HETE), plays a critical role in vascular function. It affects smooth muscle contractility, migration, proliferation, endothelial cell dysfunction, and inflammation. These properties are significant for vascular homeostasis and pathology, with implications in hypertension, stroke, and myocardial infarction. Understanding 20-HETE's effects could lead to new therapeutic strategies for vascular diseases (Garcia & Schwartzman, 2016).

Cellular Catabolism

Biochemical Mechanisms of Cellular Catabolism
In cellular catabolism, protein degradation, primarily through the ubiquitin-proteasome proteolytic pathway, is crucial. Substances like glucocorticoids and proteolysis-inducing factor can induce protein catabolism by upregulating proteasome subunits and ubiquitin carriers. Interestingly, 15-hydroxyeicosatetraenoic acid is involved as an intracellular transducer in this process. Insights into these mechanisms offer potential treatments for conditions associated with protein catabolism (Tisdale, 2002).

Role in Renal Diseases

Cytochrome P450 Eicosanoids in Hypertension and Renal Disease
Cytochrome P450 metabolites of arachidonic acid, including 20-HETE, are essential in regulating renal tubular and vascular function. Genetic studies and rodent models have shown the importance of these eicosanoids in controlling blood pressure and in conditions like chronic kidney disease (CKD) and renal ischemia-reperfusion injury (IRI). These findings underline the potential of drugs targeting these pathways for treating renal diseases (Fan, Muroya, & Roman, 2014).

properties

Product Name

(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

Molecular Formula

C20H31O3-

Molecular Weight

319.5 g/mol

IUPAC Name

(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1

InChI Key

JSFATNQSLKRBCI-VAEKSGALSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
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(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 3
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 4
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 5
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 6
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

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